molecular formula C16H18N4O4S B2530588 ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1428374-68-8

ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2530588
CAS No.: 1428374-68-8
M. Wt: 362.4
InChI Key: APCQDRFJGUHVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex heterocyclic compound featuring two fused bicyclic systems: a pyrazolo[5,1-b][1,3]oxazine and a cyclopenta[d]thiazole (Figure 1). The pyrazolooxazine moiety (CAS 153597-59-2) is a 6,7-dihydro-5H derivative, indicating partial saturation of the bicyclic structure, while the cyclopenta[d]thiazole component introduces a thiazole ring fused to a cyclopentane ring .

The thiazole ring may be constructed via reactions between hydrazides and isothiocyanates, as seen in pyrazolothiazole syntheses .

Properties

IUPAC Name

ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-2-23-15(22)9-4-5-11-12(9)18-16(25-11)19-13(21)10-8-17-20-6-3-7-24-14(10)20/h8-9H,2-7H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCQDRFJGUHVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C4N(CCCO4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that combines elements of pyrazolo and thiazole chemistry. Its unique structural features suggest potential biological activities that merit detailed exploration. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C11_{11}H15_{15}N3_3O4_4 and a molecular weight of approximately 253.25 g/mol. The structure integrates a pyrazolo[5,1-b][1,3]oxazine moiety and a cyclopenta[d]thiazole unit, which may influence its biological interactions due to the presence of multiple functional groups such as carboxamide and carboxylate functionalities.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through interactions with specific molecular targets. These interactions may include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Some derivatives have shown selective inhibition of COX-II over COX-I, which is crucial for anti-inflammatory effects. For example, compounds in the same class demonstrated IC50_{50} values as low as 0.52 μM against COX-II .
  • Phosphodiesterase (PDE) Inhibition : Similar pyrazolo compounds have been reported to inhibit PDE4B, suggesting potential applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Details
Anti-inflammatory Exhibits selective COX-II inhibition with significant potency.
Antimicrobial Properties Related compounds show promising antimicrobial activity.
Potential Anticancer Activity Some derivatives have been evaluated for cytotoxic effects on cancer cell lines.

Case Studies

Several studies have explored the efficacy and safety profile of compounds related to this compound:

  • Study on COX Inhibition : A recent study demonstrated that derivatives exhibited significant anti-inflammatory effects in vivo with an inhibition rate of up to 64% compared to standard drugs like Celecoxib .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of similar pyrazolo compounds against various bacterial strains with minimum inhibitory concentrations (MICs) indicating potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Features of Ethyl 2-(6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-3-Carboxamido)-5,6-Dihydro-4H-Cyclopenta[d]Thiazole-4-Carboxylate and Analogues

Compound Name Core Structure(s) Biological Activity Solubility/Pharmacokinetics Synthesis Method Reference
This compound Pyrazolooxazine + cyclopenta[d]thiazole Not reported (inferred anti-inflammatory) Likely moderate (ester group) Analogous to pyrazolooxazine and thiazole syntheses
GDC-2394 (NLRP3 inhibitor) Pyrazolooxazine + sulfonamide NLRP3 inhibition Improved via basic amine substituents Lipophilic ligand efficiency optimization
Pyrazolothiazoles (e.g., compound 4 in ) Pyrazole + thiazole Not explicitly stated Varies with substituents Hydrazide + isothiocyanate
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid salts Triazolo-thiadiazine + pyrazole COX-2 inhibition (vs. celecoxib) Enhanced via salt formation Multi-step heterocyclic assembly
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Not reported Low (crystalline solid) One-pot two-step reaction
Thiazolo[3,2-a]pyridine-6-carbonitrile derivatives Thiazolo[3,2-a]pyridine Not reported Not reported Pyrazole-malononitrile cyclization

Pharmacological and Physicochemical Properties

  • Anti-Inflammatory Potential: GDC-2394’s NLRP3 inhibition highlights the pyrazolooxazine scaffold’s applicability in inflammation . The target compound’s carboxamido linkage may enhance target binding compared to sulfonamides.
  • Solubility Challenges: GDC-2394 faced renal toxicity due to poor solubility, mitigated by amine substituents . The target compound’s ethyl carboxylate may improve solubility over non-polar analogs.
  • Drug-Likeness : Triazolo-thiadiazine salts () were optimized for lipophilicity and solubility, achieving parameters comparable to celecoxib .

Key Differentiators

  • Structural Complexity : The target compound uniquely combines pyrazolooxazine and cyclopenta[d]thiazole, whereas analogs like GDC-2394 or pyrazolothiazoles feature simpler bicyclic systems .
  • Biological Targets : While triazolo-thiadiazines target COX-2 , pyrazolooxazines like GDC-2394 focus on NLRP3 , suggesting divergent therapeutic pathways.

Q & A

Q. Table 1: Comparison of Computational vs. Experimental Pharmacokinetic Parameters

ParameterSwissADME PredictionExperimental ValueDiscrepancy Resolution Method
LogP3.22.8 (HPLC)Adjust for ionization at pH 7.4
Water Solubility-3.5 (LogS)-4.1 (Shake-flask)Account for crystalline form via DSC
BBB PermeabilityYes (CNS+)No (In vivo assay)Modify substituents to reduce polarity

Q. Table 2: Reaction Optimization for Pyrazolo-Oxazine Core Synthesis

ConditionYield (%)Purity (%)Key Observation
DMF, 60°C, 12h4590Partial decomposition at >60°C
THF, RT, 24h6595Slower but cleaner reaction
Microwave, 100°C, 2h7898Rapid, high-yield with controlled heating

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.